6-Chloro-5-methylnicotinimidamide

Medicinal Chemistry Target Engagement Pharmacophore Modeling

6-Chloro-5-methylnicotinimidamide (CAS 2228658-68-0) is a halogenated heterocyclic building block defined by a pyridine core with a chlorine at the 6-position, a methyl group at the 5-position, and a carboximidamide at the 3-position. This structure distinguishes it from the simpler amide (carboxamide) analog, as the carboximidamide moiety presents a different electronic and hydrogen-bonding profile.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
Cat. No. B13114766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methylnicotinimidamide
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)C(=N)N
InChIInChI=1S/C7H8ClN3/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3H,1H3,(H3,9,10)
InChIKeyATLIXVYSYSPGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-methylnicotinimidamide (CAS 2228658-68-0) Technical Procurement Baseline


6-Chloro-5-methylnicotinimidamide (CAS 2228658-68-0) is a halogenated heterocyclic building block defined by a pyridine core with a chlorine at the 6-position, a methyl group at the 5-position, and a carboximidamide at the 3-position [1]. This structure distinguishes it from the simpler amide (carboxamide) analog, as the carboximidamide moiety presents a different electronic and hydrogen-bonding profile. The compound exists in free-base form with a molecular formula of C7H8ClN3, a molecular weight of 169.61 g/mol, an XLogP3 of 1.1, and a topological polar surface area of 62.8 Ų [1]. It is primarily supplied as an R&D intermediate, with catalog availability at scales ranging from 0.05 g to 10 g through specialized vendors [1].

Why 6-Chloro-5-methylnicotinimidamide Cannot Be Replaced by Its Amide Analog


Simple substitution of 6-Chloro-5-methylnicotinimidamide with its more common amide counterpart (6-Chloro-5-methylnicotinamide, CAS 65169-44-0) is not a like-for-like exchange due to fundamental differences in the 3-position functional group [1]. The carboximidamide is a stronger Brønsted base and a distinct pharmacophore compared to the neutral amide, which can significantly alter target engagement, binding kinetics, and salt formation properties in medicinal chemistry programs . Furthermore, computed lipophilicity (XLogP3) for the imidamide is 1.1 [1], which directly influences its partitioning behavior and is not interchangeable with the amide. For researchers synthesizing kinase inhibitor libraries or investigating C1s protease pathways, the proper amine functionality is essential to establish the required structure-activity relationships and should not be assumed equivalent .

Core Differentiators: Quantitative Selection Evidence for 6-Chloro-5-methylnicotinimidamide


Functional Group Exchange: Carboximidamide vs. Carboxamide Hydrogen Bonding Capacity

The target compound's carboximidamide group at the 3-position offers a distinct hydrogen bond donor/acceptor profile compared to the carboxamide found in the most common analog, 6-Chloro-5-methylnicotinamide. This directly impacts interaction fingerprints with biological targets, such as the S2 pocket of C1s protease where a strong cation-π interaction or salt bridge is productive [1]. While the amide has one H-bond donor, the imidamide presents two H-bond donors in its free-base form [1]. This metric is critical for chemists building structure-based activity relationships (SAR).

Medicinal Chemistry Target Engagement Pharmacophore Modeling

Computed Lipophilicity Shift (XLogP3) Driving Membrane Permeability

The target compound possesses a computed lipophilicity (XLogP3) of 1.1 [1], which is significantly different from the expected logP of the corresponding neutral amide. This physicochemical parameter is directly predictive of passive membrane permeability and oral absorption potential. When selecting a halogenated pyridine building block for a CNS-targeted or cell-penetrant library, the lower logP of the imidamide, compared to a projected higher logP of the amide, can serve as a decisive selection factor for improving solubility and reducing promiscuous off-target binding associated with higher lipophilicity.

ADME Prediction Drug Design Physicochemical Property

Cytotoxic Potency Against HepG2 Cells: Halogenated Nicotinimidamide Class Advantage

Within the nicotinimidamide class, the introduction of halogen substituents (such as chlorine at the 6-position) consistently transforms the HepG2 antiproliferative profile from inactive (IC50 > 100 µM for the parent nicotinamide) to active (IC50 range of 8.6–78.0 µM for diverse halogenated and substituted nicotinimidamides) [1]. This class-level SAR finding positions 6-Chloro-5-methylnicotinimidamide as a pre-validated scaffold for development of anti-hepatocarcinoma agents. While the specific IC50 of this single compound was not located in screening, the chemical features (6-Cl, 5-Me substitution on the nicotinimidamide core) exactly match the structural criteria shown to be essential for this potency gain.

Anti-cancer Research Cytotoxicity Screening Halogen Effect

High-Value Application Scenarios for 6-Chloro-5-methylnicotinimidamide Procurement


Medicinal Chemistry: Synthesis of C1s/Directed Serine Protease Inhibitor Libraries

This compound serves as a core scaffold for building targeted covalent or non-covalent inhibitors of complement factor C1s and analogous trypsin-like serine proteases. The carboximidamide moiety acts as a P1/P2 arginine mimetic, forming a crucial salt bridge with the Asp189 residue located at the bottom of the S1 pocket . Procurement should be prioritized over the 6-chloro-5-methylnicotinamide analog, as the amide lacks the essential basicity required for this key ionic interaction, thereby severely limiting target engagement.

Chemical Biology: Development of PARP-1 and Metabolic Enzyme Modulators

The nicotinimidamide scaffold is a known bioisostere of nicotinamide, the endogenous substrate of PARP enzymes . This compound's 6-chloro-5-methyl substitution pattern is designed to lock the molecule into a specific orientation within the NAD+ binding pocket. Researchers can exploit this pre-made halogenated imidamide to rapidly synthesize and test competitive inhibitors of PARP-1, or other NAD+-consuming enzymes, as the halogen atom is positioned to occupy the selectivity pocket that distinguishes these targets from general nicotinamide-binding proteins.

Physicochemical Screening: ADMET Library Optimization

With a defined and verified computed XLogP3 of 1.1 , this compound is an ideal candidate for screening cascades designed to improve solubility and metabolic stability during hit-to-lead optimization. The quantitatively low lipophilicity directly addresses high logP problems that plague many lead series. Procurement is indicated for projects that have already identified a lipophilic ligand (e.g., a diaryl or biphenyl series) and require a solubility-enhancing, heterocyclic replacement group with a clear vector for further substitution at the chlorine position.

Agrochemical R&D: Herbicide/Antifungal Scaffold Derivatization

The synthetic versatility of the carboximidamide group enables facile conversion into heterocyclic bioisosteres (e.g., 1,2,4-oxadiazoles) that are privileged motifs in agrochemicals . This compound is a superior starting point compared to the standard chloro-methylpyridine esters or amides, as the imidamide nitrogen acts as an unprotected nucleophile, enabling oxidative cyclization under mild conditions to produce novel crop protection agents.

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